Potassium trifluoro(3-((3-fluorophenyl)amino)-3-oxopropyl)borate
Overview
Description
Potassium trifluoro(3-((3-fluorophenyl)amino)-3-oxopropyl)borate is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds are particularly valued for their role in cross-coupling reactions, where they serve as nucleophilic partners .
Preparation Methods
The synthesis of potassium trifluoro(3-((3-fluorophenyl)amino)-3-oxopropyl)borate typically involves the reaction of potassium chloromethyltrifluoroborate with 3-fluoroaniline under specific conditions. The reaction is usually carried out in the presence of a strong base such as potassium hexamethyldisilazide (KHMDS) . Industrial production methods often involve similar synthetic routes but are optimized for scale, including purification steps like crystallization to ensure high purity .
Chemical Reactions Analysis
Potassium trifluoro(3-((3-fluorophenyl)amino)-3-oxopropyl)borate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under strong oxidative conditions without degrading the boron functionality.
Reduction: The compound can participate in reduction reactions, although specific conditions and reagents vary.
Scientific Research Applications
Potassium trifluoro(3-((3-fluorophenyl)amino)-3-oxopropyl)borate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which potassium trifluoro(3-((3-fluorophenyl)amino)-3-oxopropyl)borate exerts its effects involves its role as a nucleophilic partner in cross-coupling reactions. The compound’s boron center interacts with transition metals like palladium, facilitating the formation of new chemical bonds . This interaction is crucial for the compound’s effectiveness in various synthetic pathways .
Comparison with Similar Compounds
Potassium trifluoro(3-((3-fluorophenyl)amino)-3-oxopropyl)borate is unique among organotrifluoroborates due to its specific functional groups, which confer distinct reactivity patterns. Similar compounds include:
Potassium trifluoro(N-methylheteroaryl)borates: These compounds also participate in cross-coupling reactions but have different reactivity profiles due to their heteroaryl groups.
Potassium 3-fluorophenyltrifluoroborate: This compound is structurally similar but lacks the oxopropyl group, resulting in different chemical behavior.
Potassium (E)-trifluoro(4-(trifluoromethyl)styryl)borate: This compound features a styryl group, which alters its reactivity compared to this compound.
Properties
IUPAC Name |
potassium;trifluoro-[3-(3-fluoroanilino)-3-oxopropyl]boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF4NO.K/c11-7-2-1-3-8(6-7)15-9(16)4-5-10(12,13)14;/h1-3,6H,4-5H2,(H,15,16);/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQWHFGSAXVGBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC(=O)NC1=CC(=CC=C1)F)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF4KNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1705578-26-2 | |
Record name | Borate(1-), trifluoro[3-[(3-fluorophenyl)amino]-3-oxopropyl]-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1705578-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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